Icosapent sodium
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
73167-03-0 |
|---|---|
Molecular Formula |
C20H29NaO2 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
sodium;icosa-5,8,11,14,17-pentaenoate |
InChI |
InChI=1S/C20H30O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-19H2,1H3,(H,21,22);/q;+1/p-1 |
InChI Key |
RBZYGQJEMWGTOH-UHFFFAOYSA-M |
SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCC(=O)[O-].[Na+] |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)[O-].[Na+] |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCC(=O)[O-].[Na+] |
Synonyms |
EPA; Timnodonic Acid |
Origin of Product |
United States |
Mechanistic Investigations of Icosapent Sodium at the Molecular and Cellular Levels
Eicosanoid Biosynthesis Modulation
Eicosanoids are signaling molecules derived from 20-carbon polyunsaturated fatty acids that are central to inflammatory processes. drugbank.com Icosapent sodium, by increasing the availability of EPA, directly influences the types of eicosanoids produced by competing with the omega-6 fatty acid, arachidonic acid (AA). tandfonline.comresearchgate.net
The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are responsible for converting fatty acid substrates into prostaglandins (B1171923) and thromboxanes. researchgate.netnih.gov Both COX-1, which is constitutively expressed in many tissues like platelets and blood vessels, and COX-2, which is often induced during inflammation, can metabolize both AA and EPA. researchgate.netmmu.ac.uk
EPA competes with AA for access to the active sites of both COX-1 and COX-2. tandfonline.comahajournals.org This competition is critical because the metabolites derived from AA and EPA have different biological activities:
Arachidonic Acid (AA) Metabolism: When COX enzymes metabolize AA, they produce pro-inflammatory and pro-aggregatory molecules, including thromboxane (B8750289) A2 (TXA2) and two-series prostaglandins (e.g., Prostaglandin (B15479496) E2, PGD2). drugbank.comnih.gov TXA2 is a potent platelet activator and vasoconstrictor. drugbank.comyoutube.com
Eicosapentaenoic Acid (EPA) Metabolism: When COX enzymes metabolize EPA, the resulting products are the three-series prostanoids, such as thromboxane A3 (TXA3) and prostacyclin I3 (PGI3). drugbank.comahajournals.orgjst.go.jp TXA3 is a much weaker platelet stimulant than TXA2, and PGI3 retains potent anti-aggregatory and vasodilatory properties. drugbank.comnih.gov
This competitive metabolism shifts the balance from a pro-thrombotic and pro-inflammatory state towards one that is less inflammatory and less thrombotic. tandfonline.com
Similar to the COX pathway, EPA also competes with AA for enzymes in the lipoxygenase (LOX) pathway, particularly 5-lipoxygenase (5-LOX). tandfonline.comsci-hub.seresearchgate.net This pathway is responsible for producing leukotrienes, another class of potent inflammatory mediators. nih.gov
Arachidonic Acid (AA) Metabolism: The action of 5-LOX on AA leads to the synthesis of four-series leukotrienes, most notably Leukotriene B4 (LTB4). drugbank.comnih.gov LTB4 is a powerful chemoattractant for neutrophils and promotes inflammation. sci-hub.senih.gov
Eicosapentaenoic Acid (EPA) Metabolism: When 5-LOX acts on EPA, it produces five-series leukotrienes, such as Leukotriene B5 (LTB5). drugbank.com LTB5 is significantly less biologically active and is considered a weak chemoattractant and inflammatory agent compared to LTB4. sci-hub.senih.gov
By favoring the production of LTB5 over LTB4, EPA helps to dampen the inflammatory response mediated by the lipoxygenase pathway. sci-hub.se
Table 1: Comparison of Key Eicosanoid Metabolites from Arachidonic Acid (AA) and Eicosapentaenoic Acid (EPA)
| Precursor Fatty Acid | Enzymatic Pathway | Key Metabolite(s) | Primary Biological Action | Reference(s) |
|---|---|---|---|---|
| Arachidonic Acid (AA) | Cyclooxygenase (COX) | Thromboxane A2 (TXA2) | Potent platelet aggregator, vasoconstrictor | drugbank.comnih.govyoutube.com |
| Prostaglandin E2 (PGE2) | Pro-inflammatory | nih.gov | ||
| Lipoxygenase (LOX) | Leukotriene B4 (LTB4) | Potent neutrophil chemoattractant, pro-inflammatory | drugbank.comsci-hub.senih.gov | |
| Eicosapentaenoic Acid (EPA) | Cyclooxygenase (COX) | Thromboxane A3 (TXA3) | Weak platelet aggregator | drugbank.comnih.gov |
| Prostacyclin I3 (PGI3) | Vasodilator, inhibits platelet aggregation | jst.go.jp |
Lipoxygenase Pathway Dynamics
Lipid Metabolism and Lipoprotein Dynamics
The mechanisms by which this compound, the active component of which is EPA, influences lipid metabolism and lipoprotein dynamics are multifaceted, involving actions within the liver and the circulatory system. medscape.comdrugs.compatsnap.com These effects collectively contribute to the reduction of triglyceride levels.
Regulation of Hepatic Very Low-Density Lipoprotein Triglyceride Synthesis and Secretion
A primary mechanism of this compound is the reduction of hepatic synthesis and/or secretion of very low-density lipoprotein triglycerides (VLDL-TG). medscape.compatsnap.comdrugbank.comnih.gov VLDL particles are produced in the liver to transport triglycerides to peripheral tissues. mdpi.com By decreasing the liver's output of VLDL, this compound directly lowers the amount of triglycerides entering the circulation. patsnap.com This is achieved, in part, by reducing the availability of fatty acids, the building blocks for triglyceride synthesis, within the liver. drugs.comnih.gov
Enhancement of Fatty Acid Oxidation Pathways (Beta-oxidation)
This compound enhances the process of beta-oxidation, which is the breakdown of fatty acids within the mitochondria of liver cells to produce energy. medscape.comdrugbank.compatsnap.commims.com By increasing the rate of beta-oxidation, fewer fatty acids are available for the synthesis of triglycerides in the liver. europa.eunih.gov This mechanism is partly mediated through the activation of peroxisome proliferator-activated receptor alpha (PPAR-α), a nuclear receptor that plays a key role in regulating genes involved in fatty acid catabolism. nih.govpatsnap.comdroracle.ai
Inhibition of Acyl-CoA:1,2-diacylglycerol Acyltransferase (DGAT)
This compound has been shown to inhibit the activity of acyl-CoA:1,2-diacylglycerol acyltransferase (DGAT). medscape.comdrugbank.comnih.govmims.com DGAT is a key enzyme that catalyzes the final step in the synthesis of triglycerides. nih.gov By inhibiting this enzyme, the production of triglycerides in the liver is directly reduced, leading to lower VLDL secretion. nih.gov
Modulation of Plasma Lipoprotein Lipase (B570770) Activity
This compound can increase the activity of plasma lipoprotein lipase (LPL). medscape.comdrugbank.compatsnap.comlipid.org LPL is an enzyme found on the surface of endothelial cells lining the capillaries that is responsible for breaking down triglycerides from circulating VLDL particles and chylomicrons. mdpi.comlipid.org Enhanced LPL activity leads to more efficient clearance of triglycerides from the bloodstream. medrxiv.orgfda.gov This effect may be supported by the reduction of LPL inhibitors such as apolipoprotein C-III (apoC-III). medrxiv.org
Effects on Lipoprotein Particle Concentration and Size (e.g., VLDL, LDL, HDL)
Clinical studies have demonstrated that this compound administration leads to significant changes in the concentration and size of various lipoprotein particles.
In patients with very high triglyceride levels, treatment with icosapent ethyl has been shown to significantly reduce the concentration of large very-low-density lipoprotein (VLDL) particles, total low-density lipoprotein (LDL) particles, and small LDL particles. nih.govdovepress.com It also reduces VLDL particle size. nih.gov Notably, unlike some other omega-3 fatty acid formulations, icosapent ethyl does not significantly increase LDL cholesterol levels and has been shown to decrease LDL particle concentration. nih.govnih.gov
In statin-treated patients with persistent high triglycerides, icosapent ethyl has been found to significantly reduce the concentrations of total, large, and medium VLDL particles, as well as total and small LDL particles. core.ac.uk It also reduces the concentration of total and large high-density lipoprotein (HDL) particles. core.ac.uk In terms of particle size, it has been observed to reduce VLDL and HDL particle size while slightly increasing LDL particle size. core.ac.uk
Effects of Icosapent Ethyl on Lipoprotein Particle Concentration and Size
The following table summarizes the significant changes observed in lipoprotein particle concentrations and sizes with icosapent ethyl treatment compared to placebo in different patient populations.
| Lipoprotein Parameter | Patient Population | Change with Icosapent Ethyl (4 g/day) | Reference |
|---|---|---|---|
| Large VLDL Particle Concentration | Very High Triglycerides | -27.9% | nih.govdovepress.com |
| Total LDL Particle Concentration | Very High Triglycerides | -16.3% | nih.govdovepress.com |
| Small LDL Particle Concentration | Very High Triglycerides | -25.6% | nih.govdovepress.com |
| Total HDL Particle Concentration | Very High Triglycerides | -7.4% | nih.govdovepress.com |
| VLDL Particle Size | Very High Triglycerides | -8.6% | nih.gov |
| Total VLDL Particle Concentration | Statin-Treated with High Triglycerides | -12.2% | core.ac.uk |
| Large VLDL Particle Concentration | Statin-Treated with High Triglycerides | -46.4% | core.ac.uk |
| Medium VLDL Particle Concentration | Statin-Treated with High Triglycerides | -12.1% | core.ac.uk |
| Total LDL Particle Concentration | Statin-Treated with High Triglycerides | -7.7% | core.ac.uk |
| Small LDL Particle Concentration | Statin-Treated with High Triglycerides | -13.5% | core.ac.uk |
| Total HDL Particle Concentration | Statin-Treated with High Triglycerides | -7.4% | core.ac.uk |
| Large HDL Particle Concentration | Statin-Treated with High Triglycerides | -31.0% | core.ac.uk |
| VLDL Particle Size | Statin-Treated with High Triglycerides | -7.7% | core.ac.uk |
| HDL Particle Size | Statin-Treated with High Triglycerides | -1.2% | core.ac.uk |
| LDL Particle Size | Statin-Treated with High Triglycerides | +0.5% | core.ac.uk |
Membrane Lipid Stabilization and Oxidation Inhibition
The incorporation of eicosapentaenoic acid (EPA), the active metabolite of this compound, into the phospholipid bilayers of cell membranes is a foundational aspect of its mechanism. This integration leads to significant biophysical changes that enhance membrane stability and function. nih.gov EPA's unique structure helps to preserve membrane fluidity while simultaneously inhibiting the formation of cholesterol-rich domains, which can contribute to cellular dysfunction under pathological conditions.
Furthermore, EPA exerts a direct antioxidant effect within the membrane environment. It has been shown to inhibit the oxidation of lipoproteins and membrane lipids. nih.gov This action is crucial in attenuating oxidative stress, a key driver in the pathophysiology of atherosclerosis. By residing within cell lipid membranes and lipoprotein particles, EPA can effectively interfere with the propagation of free radicals. Studies have demonstrated that EPA can protect lipoproteins like high-density lipoprotein cholesterol (HDL-C) from oxidative damage, thereby preserving their anti-inflammatory and cholesterol efflux functions.
Table 1: Effects of Eicosapentaenoic Acid (EPA) on Cell Membranes
| Mechanism | Finding | Implication |
|---|---|---|
| Membrane Incorporation | EPA is incorporated into the phospholipid bilayer of cell membranes. nih.gov | Alters membrane fluidity and structure. |
| Cholesterol Domain Inhibition | Inhibits the formation of cholesterol domains within the membrane. | Helps prevent membrane dysfunction associated with disease states. |
| Oxidation Inhibition | Reduces lipid peroxidation and protects lipoproteins from oxidative damage. nih.gov | Decreases oxidative stress and preserves the function of atheroprotective lipoproteins. |
Gene Expression and Regulatory Pathways
This compound, through its active form EPA, modulates a variety of genetic and regulatory pathways that are central to inflammation and lipid metabolism.
A key component of EPA's activity is its ability to suppress inflammatory signaling cascades. Research has shown that EPA can downregulate the expression of critical pro-inflammatory genes. researchgate.net This is achieved, in part, by inhibiting the activation of nuclear factor-kappaB (NF-κB), a pivotal transcription factor that controls the expression of numerous genes involved in inflammation, including tumor necrosis factor-alpha (TNF-α). researchgate.net Studies indicate that EPA prevents the phosphorylation of IκB, the inhibitory subunit that holds NF-κB inactive in the cytoplasm, thereby blocking its translocation to the nucleus and subsequent gene activation. researchgate.netemjreviews.com
The interaction with peroxisome proliferator-activated receptors (PPARs) is also significant. Specifically, EPA has been found to attenuate the expression of inflammatory genes like NF-κB through its influence on PPARα. researchgate.netemjreviews.com This modulation helps to shift the cellular environment from a pro-inflammatory to an anti-inflammatory state.
EPA plays a significant role in regulating hepatic lipogenesis by interacting with the Carbohydrate Responsive Element Binding Protein (ChREBP). nih.gov ChREBP is a key transcription factor that is activated by glucose metabolites and drives the expression of genes involved in fatty acid synthesis. researchgate.net In-vivo and in-vitro studies in mice have demonstrated that EPA suppresses ChREBP activity through a dual mechanism. nih.govjci.org Firstly, it promotes the decay of ChREBP mRNA, reducing the total amount of the protein. nih.gov Secondly, and more critically, it alters the translocation of the ChREBP protein from the cell's cytosol into the nucleus, which is a required step for its activation. nih.govjci.org By preventing nuclear translocation, EPA effectively inhibits ChREBP's ability to switch on the genetic machinery for glycolysis and lipogenesis.
EPA, like other long-chain fatty acids, can act as a signaling molecule by binding to specific cell surface receptors. One such receptor is the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). drugbank.comnih.gov GPR40 is expressed in various tissues, including pancreatic β-cells, and its activation by fatty acids has been shown to play a role in modulating cellular functions like insulin (B600854) secretion. nih.govwikipathways.org The binding of fatty acids to GPR40 initiates a downstream signaling cascade, demonstrating that some of EPA's physiological effects may be mediated through direct interaction with this cell-surface receptor. nih.govwikipathways.org
Interaction with G-coupled Fatty Acid Receptor GP40
Endothelial Function and Vascular Biology Mechanisms
This compound confers significant benefits to the vascular endothelium, the inner lining of blood vessels that is critical for cardiovascular health. A healthy endothelium regulates vascular tone, prevents aberrant clotting, and controls inflammation. jci.org Endothelial dysfunction is a key early event in the development of atherosclerosis.
Table 2: Summary of this compound's Effects on Vascular Biology
| Vascular Effect | Mechanism of Action | Reference |
|---|---|---|
| Improved Endothelial Function | Reduces inflammation and enhances nitric oxide (NO) bioavailability. | jci.org |
| Enhanced Vasodilation | Increases the activity and coupling of endothelial nitric oxide synthase (eNOS). | jci.orgahajournals.org |
| Reduced Endothelial Activation | Downregulates the expression of adhesion molecules and pro-inflammatory cytokines. | mdpi.com |
| Plaque Stabilization | Is incorporated into atherosclerotic plaques, exerting local anti-inflammatory effects. | nih.gov |
Enhancement of Nitric Oxide Bioavailability
This compound has been shown to improve the bioavailability of nitric oxide (NO), a critical signaling molecule for endothelial health. Endothelial dysfunction is characterized by reduced NO bioavailability, which can be caused by increased oxidation and a decrease in necessary cofactors for its synthesis. nih.gov In combination with statin therapy, EPA enhances the endothelial release of nitric oxide. nih.govd-nb.info
Studies on human endothelial cells have demonstrated that pretreatment with EPA can counteract the inflammatory response induced by cytokines like interleukin-6 (IL-6). nih.gov This is significant because inflammation can lead to endothelial nitric oxide synthase (eNOS) "uncoupling," a state where the enzyme produces superoxide (B77818) instead of NO. EPA was found to reverse this uncoupling, thereby increasing the ratio of NO to the reactive oxygen species peroxynitrite. nih.gov This effect is partly attributed to the augmented expression of proteins involved in NO production, such as heme oxygenase-1 and dimethylarginine dimethylaminohydrolase-1. nih.gov The ability of EPA to preserve the structure of cell membranes and promote the release of NO contributes to its positive effects on endothelial function. elsevier.es
Arterial Plaque Modification and Regression Mechanisms
This compound exerts significant effects on the composition and volume of arterial plaque, contributing to its stabilization and potential regression. medrxiv.orgnih.gov Clinical studies utilizing advanced imaging techniques have provided direct evidence of these modifications.
The EVAPORATE (Effect of Vascepa on Progression of Coronary Atherosclerosis in Persons with Elevated Triglycerides on Statin Therapy) trial, which used multidetector computed tomography (MDCT), demonstrated that icosapent ethyl significantly reduced the volume of low-attenuation plaque (LAP) compared to placebo over an 18-month period. nih.govsemanticscholar.org Specifically, LAP volume decreased by 17% in the icosapent ethyl group, while it increased by 109% in the placebo group. semanticscholar.orgtandfonline.com The trial also showed significant reductions in total plaque, total non-calcified plaque, fibrofatty plaque, and fibrous plaque volumes with icosapent ethyl treatment. tandfonline.comtandfonline.com
EVAPORATE Trial: Plaque Volume Changes at 18 Months
| Plaque Type | Icosapent Ethyl Group (% Change) | Placebo Group (% Change) | P-value |
|---|---|---|---|
| Low-Attenuation Plaque | -17% | +109% | 0.0061 |
| Total Plaque | -9% | +11% | 0.002 |
| Total Non-calcified Plaque | -19% | +9% | 0.0005 |
| Fibrofatty Plaque | -34% | +32% | 0.0002 |
| Fibrous Plaque | -20% | +1% | 0.003 |
Furthermore, studies using optical coherence tomography (OCT) have shown that EPA treatment can lead to an increase in the thickness of the fibrous cap of atherosclerotic plaques, a key indicator of plaque stability. nih.govjacc.org The CHERRY study, which utilized intravascular ultrasound, also found that the combination of icosapent ethyl and a statin significantly reduced coronary plaque volume compared to statin monotherapy. elsevier.es These findings suggest that this compound's benefits are, in part, due to its direct anti-atherosclerotic properties, which include reducing the lipid content of plaques and promoting a more stable plaque phenotype. medrxiv.orgjacc.org
Thrombotic and Platelet Aggregation Mechanisms
A key mechanism is the integration of EPA into the phospholipid membranes of platelets. medrxiv.orgeuropa.eu This incorporation leads to the partial replacement of omega-6 fatty acids, most notably arachidonic acid (AA). nih.govresearchgate.net AA is a substrate for the cyclooxygenase (COX) and lipoxygenase enzymes, which produce pro-inflammatory and pro-aggregatory eicosanoids, including thromboxane A2 (TXA2). nih.govdrugbank.com By reducing the amount of available AA in platelet membranes, this compound shifts the balance away from the production of these potent mediators of platelet activation. nih.govresearchgate.net
When EPA is metabolized by the same enzymes that act on AA, it results in the production of different, less potent eicosanoids. drugbank.com Specifically, the metabolism of EPA by cyclooxygenase leads to the formation of thromboxane A3 (TXA3). nih.govd-nb.info Unlike the highly pro-aggregatory TXA2 derived from AA, TXA3 is a weak platelet agonist and is considered to have antithrombotic properties. nih.govd-nb.infotandfonline.com This shift in eicosanoid production from the "2-series" (from AA) to the "3-series" (from EPA) contributes to reduced platelet aggregation and a decreased tendency for thrombus formation. nih.govdrugbank.comncats.io In vitro studies have confirmed that EPA can decrease the production of thromboxane A2 and increase the production of thromboxane A3. tandfonline.comfda.gov
Integration into Platelet Membranes and Omega-6 Fatty Acid Substitution
Electrophysiological Modulations in Excitable Tissues
This compound has been shown to modulate the electrophysiological properties of excitable tissues, particularly in the heart, which may contribute to its cardiovascular benefits. medrxiv.orgnih.goveuropa.eu
Research has indicated that polyunsaturated fatty acids, including EPA, can affect ion channels in myocardial cells. medrxiv.orgnih.goveuropa.eu Specifically, EPA has been observed to have an inhibitory effect on sodium currents in these cells. nih.govresearchgate.netresearchgate.net This modulation of sodium channels can influence the cardiac action potential and may contribute to antiarrhythmic properties. researchgate.netresearchgate.netresearchgate.net Studies have shown that polyunsaturated fatty acids can increase the current required to elicit an action potential and prolong the refractory period of myocardial cells, effects that are linked to the inhibition of sodium and calcium currents. researchgate.net The interaction of EPA with myocardial sodium channels is considered a potential basis for its antiarrhythmic actions. tandfonline.comtandfonline.comresearchgate.net
G Protein-Coupled Receptor 120 (GPR120) Activation
Icosapent ethyl, the active ethyl ester of eicosapentaenoic acid (EPA), is understood to exert some of its effects through the activation of G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4). researchgate.net GPR120 functions as a receptor for omega-3 fatty acids, including EPA. researcher.lifenih.gov Its activation triggers downstream signaling pathways involved in various physiological processes, including anti-inflammatory and antioxidant responses. researchgate.netresearcher.life
Research in rat models of myocardial infarction has demonstrated that treatment with icosapent ethyl leads to a significant increase in the expression of GPR120 in the myocardium. researcher.lifenih.gov This receptor is highly expressed in cardiomyocytes and is believed to play a significant role in protecting these cells from oxidative stress. nih.gov The antioxidant effects of icosapent ethyl have been shown to be GPR120-dependent. nih.gov
Studies have substantiated this mechanism by using specific pharmacological agents:
The effects of icosapent ethyl on reducing superoxide (a reactive oxygen species) were mimicked by GW9508, a known GPR120 agonist. researcher.lifenih.govmedkoo.com
Conversely, the antioxidant and subsequent cellular effects of icosapent ethyl were nullified by the administration of AH-7614, a GPR120 inhibitor. researcher.lifenih.govmedkoo.com
This evidence indicates that GPR120 activation is a key initial step in a signaling cascade through which icosapent ethyl mediates its cardioprotective effects. tandfonline.comresearchgate.net The activation of GPR120 by EPA initiates an antioxidant pathway that is crucial for mitigating the cellular stress associated with conditions like myocardial infarction. researcher.liferesearchgate.net
Connexin 43 Phosphorylation
The activation of GPR120 by icosapent ethyl is directly linked to the phosphorylation of connexin 43 (Cx43), a critical protein in cardiac function. tandfonline.comresearchgate.net Cx43 is the primary protein that forms gap junctions in the ventricles of the heart, and these channels are essential for the proper conduction of electrical impulses between cardiomyocytes. researchgate.netjacc.org
In the high oxidative stress environment that follows a myocardial infarction, the levels of myocardial Cx43 have been observed to decrease significantly. researchgate.net This reduction in Cx43 can impair electrical coupling and increase susceptibility to life-threatening arrhythmias. jacc.org
Research has shown that chronic administration of icosapent ethyl after an infarction can counteract this effect by up-regulating the phosphorylation of Cx43. researcher.liferesearchgate.net This action is mediated through the GPR120-dependent antioxidant pathway. researcher.liferesearchgate.net By reducing oxidative stress, icosapent ethyl helps preserve the integrity and function of Cx43. The importance of this pathway was demonstrated in a study where the effects of icosapent ethyl on Cx43 phosphorylation were abolished by a GPR120 inhibitor (AH-7614). researcher.lifenih.gov Furthermore, when oxidative stress was induced by the compound SIN-1, the beneficial effect of icosapent ethyl on Cx43 phosphorylation was eliminated, highlighting the sensitivity of Cx43 to the redox state of the cell. researcher.liferesearchgate.net
This GPR120-mediated increase in Cx43 phosphorylation is a key mechanism contributing to the antiarrhythmic benefits observed with icosapent ethyl treatment in post-infarction models. researcher.lifetandfonline.comresearchgate.net
Research Findings on Icosapent Ethyl's Mechanism
The following table summarizes the key findings from a study investigating the effects of icosapent ethyl in a post-myocardial infarction rat model. nih.govresearchgate.net
| Parameter | Condition | Observation | Implication |
|---|---|---|---|
| GPR120 Expression | Post-Infarction + Icosapent Ethyl | Significantly increased compared to vehicle-treated group. researcher.lifenih.gov | Icosapent ethyl up-regulates its target receptor in the myocardium. |
| Oxidative-Nitrosative Stress | Post-Infarction + Icosapent Ethyl | Stress markers were blunted compared to vehicle-treated group. researcher.liferesearchgate.net | Demonstrates the antioxidant effect of icosapent ethyl. |
| Connexin 43 (Cx43) Levels | Post-Infarction + Vehicle | Significant decrease in myocardial Cx43. researchgate.net | Infarction-induced stress reduces this key gap junction protein. |
| Connexin 43 (Cx43) Phosphorylation | Post-Infarction + Icosapent Ethyl | Increased Cx43 phosphorylation. researcher.life | Icosapent ethyl helps maintain functional electrical pathways. |
| Effect of GPR120 Inhibition (AH-7614) | Icosapent Ethyl + AH-7614 | The beneficial effects on oxidative stress and Cx43 phosphorylation were abolished. researcher.lifenih.govmedkoo.com | Confirms the mechanism is dependent on GPR120 activation. |
| Arrhythmia Susceptibility | Post-Infarction + Icosapent Ethyl | Significantly improved (reduced) compared to vehicle-treated group. researcher.life | The molecular changes translate to a functional cardioprotective benefit. |
Pharmacological Characterization of Icosapent Sodium in Preclinical Models
Pharmacokinetics in Animal Models
Absorption and Distribution Profiles of Eicosapentaenoic Acid
Following oral administration, icosapent ethyl, the ethyl ester of eicosapentaenoic acid (EPA), is hydrolyzed to its active form, EPA. nih.gov In animal models, particularly rats, studies with radiolabeled compounds have shown that after oral administration, EPA as an ethyl ester or free fatty acid is primarily distributed to the liver, accounting for approximately 86% of the distribution. A smaller percentage is found in the plasma (8%) and kidneys (4%) within 24 hours. fda.gov
Long-chain fatty acids like EPA are absorbed from the small intestine, a process that requires the formation of mixed micelles with bile acids. europa.eu The absorption of EPA is influenced by its chemical form. jst.go.jp Studies in rats have shown that the absorption of docosahexaenoic acid (DHA), another omega-3 fatty acid, is higher when administered as a phospholipid compared to a triglyceride or free fatty acid form. jst.go.jp While the ethyl ester of EPA is not readily detected in the blood after oral intake, suggesting complete hydrolysis during digestion, the absorbed EPA is then incorporated into circulating phospholipids (B1166683), triacylglycerols, and cholesteryl esters, as well as into the phospholipid components of cell membranes. nih.goveuropa.eu In rats, unchanged ethyl-EPA was not absorbed from the gastrointestinal tract, and all radioactivity in the lymph was attributed to the de-esterified EPA. europa.eu
The extent of plasma protein binding for EPA is very high, reaching nearly 100% in dogs and between 97.3% and 99.9% in rats. europa.eu
Hepatic Metabolism Pathways of Eicosapentaenoic Acid
The liver plays a central role in the metabolism of eicosapentaenoic acid (EPA). nih.gov In animal models, EPA has been shown to influence several key hepatic metabolic pathways.
In high-fat-fed mice, EPA supplementation improved hepatic lipid metabolism by decreasing the expression of genes involved in fatty acid synthesis, such as fatty acid synthase (FASN) and acetyl-CoA carboxylase (Acaca). mdpi.com Concurrently, EPA increased the expression of genes related to fatty acid oxidation, including peroxisome proliferator-activated receptor-alpha (Pparα) and carnitine palmitoyltransferase (Cpt) 1a and 2. mdpi.com These findings suggest that EPA can shift the liver's metabolic focus from lipid storage to lipid breakdown.
Studies in rats have further elucidated the effects of EPA on hepatic mitochondrial lipid metabolism. portlandpress.comresearchgate.net Mitochondria from rats treated with EPA showed an increased capacity to respire on acyl-CoA esters, indicating enhanced β-oxidation. portlandpress.comresearchgate.net EPA has also been shown to inhibit the synthesis of triglycerides in the liver, contributing to its beneficial effects in experimental models of fatty liver. nih.gov
The metabolic state of the animal can influence the effects of EPA. A hypolipidemic effect of dietary EPA was observed in fed rats, a state that favors the incorporation of EPA into body lipids rather than its immediate oxidation. portlandpress.comresearchgate.net In contrast, fasted rats treated with EPA exhibited hypoglycemia without the hypolipidemic effects. portlandpress.comresearchgate.net
Pharmacodynamics in Cellular and Animal Systems
In Vitro and In Vivo Anti-inflammatory and Anti-atherogenic Effects
Icosapent sodium, through its active metabolite eicosapentaenoic acid (EPA), exerts significant anti-inflammatory and anti-atherogenic effects in both cellular and animal models. mdpi.comnih.gov
Anti-inflammatory Effects:
In vitro, EPA has demonstrated multiple anti-inflammatory properties. In human endothelial coronary cells, EPA attenuates the expression of adhesion molecules like vascular cell adhesion molecule 1 (VCAM-1), intercellular adhesion molecule 1 (ICAM-1), and P-selectin, which are induced by oxidized LDL-C. tandfonline.com This, in turn, reduces the adhesion of monocytes, a critical step in the development of atherosclerosis. tandfonline.com EPA also reduces the gene expression of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) in THP-1 macrophages. medtelligence.net Furthermore, EPA can block the activation of the NLRP3 inflammasome, a key component of the inflammatory response, as shown in an animal model of ischemic stroke. medtelligence.net Downstream metabolites of EPA, known as E-series resolvins (e.g., RvE1 and RvE2), are potent anti-inflammatory agents that inhibit cytokine production and reduce leukocyte infiltration. oup.com
In vivo, EPA supplementation in high-fat-fed mice reduced the expression of the pro-inflammatory gene Tnfα in the liver. mdpi.com
Anti-atherogenic Effects:
The anti-atherogenic effects of EPA are multifaceted. tandfonline.comresearchgate.net By reducing inflammation and improving lipid profiles, EPA can slow the progression of atherosclerosis. researchgate.net Preclinical studies in animal models of atherosclerosis have shown that high-purity EPA can induce beneficial effects on and even regression of atherosclerotic plaque. researchgate.net EPA-enriched high-density lipoprotein (HDL) particles have been shown to increase cholesterol efflux from macrophages, a process that helps remove cholesterol from atherosclerotic plaques. researchgate.net
In Vivo Assessment of Atherosclerotic Plaque Stabilization and Regression
Preclinical and clinical imaging studies have provided evidence for the role of icosapent ethyl in stabilizing and promoting the regression of atherosclerotic plaques. tandfonline.comnih.gov
In animal models, omega-3 fatty acids have been shown to favorably influence the development of atheromatous lesions. researchgate.net Clinical studies using advanced imaging techniques have further substantiated these findings. The EVAPORATE trial, which used coronary computed tomography angiography (CCTA), demonstrated that icosapent ethyl significantly reduced low-attenuation plaque volume, a marker of plaque vulnerability, compared to placebo over 18 months. tandfonline.comahajournals.orgjacc.org The trial also showed reductions in total plaque, total non-calcified plaque, fibrofatty plaque, and fibrous plaque volumes. tandfonline.comtandfonline.com
Another study, the CHERRY trial, utilized intravascular ultrasound and found that the combination of icosapent ethyl and pitavastatin (B1663618) significantly reduced coronary plaque volume compared to statin monotherapy. elsevier.es Furthermore, a higher percentage of patients in the combination therapy group experienced plaque regression. tandfonline.com These findings suggest that EPA not only slows the progression of atherosclerosis but can also lead to a reduction in existing plaque burden and a shift towards a more stable plaque phenotype. nih.govresearchgate.netkevinforeymd.com
In Vivo Antithrombotic Effects and Platelet Activity Modulation
This compound demonstrates significant antithrombotic effects by modulating platelet activity. nih.govnih.govd-nb.info
In animal models, omega-3 fatty acids, including EPA, have been shown to reduce thrombus formation by affecting platelet aggregation. nih.govd-nb.info Specifically, in rabbits, no synergistic effects on bleeding time or ADP-induced platelet aggregation were observed when EPA was administered concomitantly with ticlopidine. europa.eu
Furthermore, EPA has been shown to decrease platelet adhesion and aggregation in response to various stimuli. medtelligence.nettandfonline.com In combination with statins, EPA can also enhance the endothelial release of nitric oxide, a potent inhibitor of platelets. nih.gov
Investigation of Antiarrhythmic Properties in Animal Models
Preclinical investigations in various animal models have explored the antiarrhythmic potential of eicosapentaenoic acid (EPA), the active metabolite of this compound. These studies suggest that its effects are multifactorial, involving modulation of cardiac ion channels, intercellular communication, and structural remodeling.
In canine models, n-3 polyunsaturated fatty acids (PUFAs), including EPA, have been shown to reduce vulnerability to atrial fibrillation (AF). jacc.orgkjim.org One study utilizing a canine model of vagally induced AF demonstrated that oral treatment with fish oil, containing EPA, significantly decreased the incidence of AF. jacc.org This protective effect was associated with a notable reduction in the expression of the gap junction proteins connexin-40 (CX40) and connexin-43 (CX43) in atrial tissue. jacc.org The modulation of these connexins, which are crucial for electrical impulse propagation between cardiac cells, is a proposed mechanism for the observed antiarrhythmic effect. jacc.org
Further studies in canine models with pacing-induced atrial remodeling have sought to differentiate the effects of EPA from docosahexaenoic acid (DHA). In one such study, DHA, but not EPA, was found to be more effective in attenuating AF vulnerability and reducing atrial fibrosis. ahajournals.org However, other preclinical research suggests that EPA contributes to antiarrhythmic actions by modulating cardiac ion channels. ahajournals.orgnih.gov Specifically, EPA has been shown to affect the fast, voltage-dependent sodium channels and L-type calcium channels, which are critical for cardiac action potential generation and conduction. jacc.orgtandfonline.com
In a post-infarction rat model, EPA demonstrated a protective effect against ventricular arrhythmias. This was linked to the GPR120-mediated phosphorylation of connexin43, suggesting a role in preserving electrical stability in the heart after ischemic injury. dntb.gov.ua The collective evidence from these animal models indicates that EPA possesses electrophysiological properties that can influence cardiac rhythm, primarily through the modulation of ion channels and gap junction proteins. ahajournals.orgnih.govresearchgate.net
Table 1: Summary of Antiarrhythmic Investigations in Animal Models
| Animal Model | Arrhythmia Type | Key Findings | Proposed Mechanism | Citation(s) |
|---|---|---|---|---|
| Canine | Vagally Induced Atrial Fibrillation | Reduced incidence of AF by 79% with extra stimulus technique. | Decreased expression of connexin-40 and connexin-43 in atrial tissue. | jacc.org |
| Canine | Pacing-Induced Atrial Fibrillation | EPA alone did not significantly reduce AF inducibility compared to DHA. | Less effective at reducing atrial fibrosis compared to DHA in this model. | ahajournals.org |
| Rat | Post-Infarction Ventricular Arrhythmias | Reduced susceptibility to ventricular arrhythmias. | GPR120-mediated phosphorylation of connexin43. | dntb.gov.ua |
| General Preclinical | Ventricular and Atrial Arrhythmias | General antiarrhythmic properties noted. | Modulation of fast sodium channels and L-type calcium channels. | jacc.orgahajournals.orgnih.govtandfonline.com |
Immune Response Modulation in Preclinical Settings
The immunomodulatory properties of eicosapentaenoic acid (EPA) have been extensively documented in preclinical settings, highlighting its potential to influence inflammatory pathways central to various disease processes. EPA's mechanisms are complex, involving direct effects on immune cell gene expression, competition with pro-inflammatory fatty acids, and the production of specialized pro-resolving mediators (SPMs). nih.govoup.com
In vitro studies using non-activated human CD4+ T cells have shown that exposure to EPA induces a distinct anti-inflammatory transcriptomic profile. nih.gov This includes the downregulation of genes associated with the immune response, such as HLA-DRA, CD69, and IL2RA, and the upregulation of genes involved in preventing oxidative stress, like NQO1. nih.gov This shift is potentially driven by changes in key transcription factors, with observed decreases in GATA3 and PU.1 footprints and an increase in REV-ERB, which are involved in regulating T cell responses toward a more anti-inflammatory state. nih.gov
EPA and its metabolites have also been found to potently attenuate inflammation in microglial cells, the primary immune cells of the central nervous system. nih.govoup.com This effect may be mediated by the downregulation of proinflammatory cytokine production. nih.govoup.com In mouse models of type 2 diabetes, omega-3 fatty acids suppressed inflammation by reducing the activation of the NLRP3 inflammasome in macrophages. tandfonline.com Furthermore, EPA has been shown to inhibit the NF-κB signaling pathway, a central regulator of inflammation. tandfonline.comresearchgate.net
A significant aspect of EPA's anti-inflammatory action is its role as a precursor to E-series resolvins, a class of SPMs. nih.govoup.com EPA is metabolized to form resolvins like RvE1 and RvE2. nih.gov These molecules actively participate in the resolution of inflammation. For instance, RvE1 inhibits the production of pro-inflammatory cytokines, reduces the infiltration of leukocytes to sites of inflammation, and promotes the clearance of apoptotic cells and inflammatory debris by macrophages. nih.gov
Table 2: Summary of Immune Response Modulation in Preclinical Models
| Model/Cell Type | Key Findings | Pathway/Mediator | Citation(s) |
|---|---|---|---|
| Human CD4+ T Cells (in vitro) | Downregulated immune response genes (HLA-DRA, CD69, IL2RA); Upregulated oxidative stress prevention genes (NQO1). | Decreased GATA3/PU.1 activity; Increased REV-ERB activity; NRF2 pathway activation. | nih.gov |
| Microglial Cells (Preclinical Models) | Attenuated inflammation; Downregulated proinflammatory cytokine production. | Direct modulation of microglial activation. | nih.govoup.com |
| Macrophages (Mouse Model) | Suppressed inflammasome activation. | Reduced NLRP3 inflammasome activation. | tandfonline.com |
| General Preclinical Models | Inhibition of inflammatory signaling. | Inhibition of NF-κB pathway. | tandfonline.comresearchgate.net |
| General Preclinical Models | Production of anti-inflammatory metabolites. | Metabolized to E-series resolvins (e.g., RvE1, RvE2) which inhibit cytokine production and leukocyte infiltration. | nih.gov |
Advanced Analytical Methodologies in Icosapent Sodium Research
Spectroscopic Techniques for Lipid and Lipoprotein Profiling
Spectroscopic methods are pivotal in elucidating the detailed changes in lipoprotein particles, which are not captured by standard cholesterol tests.
Nuclear Magnetic Resonance Spectroscopy for Lipoprotein Particle Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy has been utilized as a key analytical tool to measure the concentration and size of lipoprotein particles, offering a more granular view of the lipid profile. researchgate.netnih.govnih.govcore.ac.uk This technique directly quantifies the number of lipoprotein particles in various subclasses.
In exploratory analyses of major clinical studies such as ANCHOR and MARINE, NMR spectroscopy was used to assess the impact of icosapent ethyl on lipoprotein particles in different patient populations. researchgate.netnih.govnih.govahajournals.org
In the ANCHOR study, which involved statin-treated patients with persistently high triglycerides, icosapent ethyl significantly reduced the concentrations of several key lipoprotein particles compared to placebo. nih.govcore.ac.ukfh-partners.com Specifically, there were notable reductions in total very-low-density lipoprotein (VLDL) particles, including large and medium VLDL subclasses. researchgate.netnih.gov Furthermore, concentrations of total low-density lipoprotein (LDL) particles, particularly the small, dense LDL particles, were significantly decreased. researchgate.netnih.gov The analysis also revealed a reduction in total and large high-density lipoprotein (HDL) particles. researchgate.netnih.gov In terms of particle size, icosapent ethyl led to a significant decrease in VLDL particle size and a modest but significant increase in LDL particle size. nih.gov
Similarly, the MARINE study, which focused on patients with very high triglyceride levels (≥500 mg/dL), used NMR spectroscopy to evaluate changes in lipoprotein profiles. nih.govahajournals.orggcs-web.com The results demonstrated that icosapent ethyl significantly lowered the median concentrations of large VLDL, total LDL, and small LDL particles. nih.govahajournals.orgnih.gov A reduction in total HDL particle concentration and VLDL particle size was also observed. nih.govahajournals.org These findings are significant as they show a reduction in atherogenic particle concentrations without the often-associated increase in LDL cholesterol. nih.govgcs-web.com
Table 1: Effects of Icosapent Ethyl on Lipoprotein Particle Concentration (NMR Analysis)
| Lipoprotein Particle | Study | Median Percent Reduction vs. Placebo | P-value |
|---|---|---|---|
| Total VLDL Particles | ANCHOR | -12.2% | P = 0.0002 |
| Large VLDL Particles | ANCHOR | -46.4% | P < 0.0001 |
| Large VLDL Particles | MARINE | -27.9% | P = 0.0211 |
| Total LDL Particles | ANCHOR | -7.7% | P = 0.0017 |
| Total LDL Particles | MARINE | -16.3% | P = 0.0006 |
| Small LDL Particles | ANCHOR | -13.5% | P < 0.0001 |
| Small LDL Particles | MARINE | -25.6% | P < 0.0001 |
| Total HDL Particles | ANCHOR | -7.4% | P < 0.0001 |
| Total HDL Particles | MARINE | -7.4% | P = 0.0063 |
Chromatographic and Mass Spectrometric Approaches
The combination of liquid chromatography and mass spectrometry provides a powerful platform for identifying and quantifying specific molecules involved in inflammation and its resolution.
Liquid Chromatography-Tandem Mass Spectrometry for Specialized Pro-Resolving Mediators and Proinflammatory Mediators
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique used to measure the levels of bioactive lipid mediators. nih.govescholarship.org This methodology has been instrumental in exploring the hypothesis that the benefits of icosapent ethyl may be linked to its role as a precursor to specialized pro-resolving mediators (SPMs). researchgate.netahajournals.orgahajournals.org SPMs, which include resolvins, protectins, and maresins, are a class of molecules that actively orchestrate the resolution of inflammation. escholarship.orgahajournals.orgfrontiersin.org
The process typically involves extracting lipid mediators from plasma samples using solid-phase extraction. nih.govescholarship.org The samples are then analyzed by an LC-MS/MS system, which separates the molecules based on their physicochemical properties and identifies them by their unique mass-to-charge ratio and fragmentation patterns. nih.govnih.gov Deuterium-labeled internal standards are often added to the samples to ensure accurate quantification. nih.govescholarship.org
Studies using this approach have shown that supplementation with omega-3 fatty acids, including EPA, leads to an increase in the plasma levels of their downstream metabolites. nih.govescholarship.orgahajournals.org For instance, research has demonstrated significant increases in EPA-derived mediators like resolvin E3 (RvE3) and its precursor 18-hydroxyeicosapentaenoic acid (18-HEPE) following treatment. escholarship.orgahajournals.org This suggests that icosapent ethyl provides the necessary substrate for endogenous enzymatic pathways to produce these potent anti-inflammatory and pro-resolving molecules. escholarship.orgahajournals.org In addition to SPMs, LC-MS/MS can also quantify proinflammatory mediators, such as certain leukotrienes and prostaglandins (B1171923), allowing for a comprehensive analysis of the inflammatory balance. researchgate.netahajournals.org
Table 2: Changes in EPA-Derived Mediators Measured by LC-MS/MS
| Mediator | Finding | Significance |
|---|---|---|
| Eicosapentaenoic Acid (EPA) | Plasma EPA levels significantly increase. nih.gov | Serves as the precursor for E-series resolvins. frontiersin.org |
| 18-HEPE | Levels increase in a dose- and time-dependent manner. ahajournals.org | A key precursor in the biosynthesis of Resolvin E1 (RvE1) and Resolvin E2 (RvE2). ahajournals.org |
| Resolvin E1 (RvE1) | Levels are shown to increase with omega-3 supplementation. frontiersin.org | Possesses potent anti-inflammatory and pro-resolving actions. ahajournals.org |
| Resolvin E3 (RvE3) | Plasma levels significantly increased in patients receiving fish oil. escholarship.org | An EPA-derived SPM that contributes to the resolution of inflammation. escholarship.org |
Computational and Structural Biology Approaches
Computational methods are increasingly being used to predict and analyze the interactions between drugs and their biological targets at a molecular level, providing insights that can guide further research.
Molecular Docking and Dynamics Simulations for Protein-Ligand Interactions (e.g., FADS1, PPARG)
Molecular docking and dynamics simulations are computational techniques that model the interaction between a small molecule (ligand), like icosapent ethyl, and a protein target. nih.govmedrxiv.org These methods have been applied to understand how icosapent ethyl might interact with key enzymes and receptors involved in lipid metabolism and inflammation, such as Fatty Acid Desaturase 1 (FADS1) and Peroxisome Proliferator-Activated Receptor Gamma (PPARG). nih.govpatsnap.com
Molecular docking predicts the preferred orientation and binding affinity of the ligand when it binds to the protein's active site. nih.govresearchgate.net For FADS1, an enzyme involved in the synthesis of unsaturated fatty acids, docking models have been created to visualize how icosapent ethyl fits into its hydrophobic binding pocket. nih.govresearchgate.net These models suggest that the lipid tail of icosapent ethyl engages with several hydrophobic residues, while its ester head group can form hydrogen bonds, stabilizing the interaction. nih.gov
Molecular dynamics (MD) simulations build upon docking results by simulating the movements of the protein-ligand complex over time. nih.gov This provides information on the stability of the binding and the flexibility of the interaction. For the FADS1-icosapent ethyl complex, MD simulations have demonstrated that while the head group interaction is stable, the long alkyl tail retains flexibility within the binding pocket. nih.gov Similar computational approaches have been used to study interactions with PPARs, which are nuclear receptors that regulate genes involved in fatty acid metabolism. nih.govnih.gov
Table 3: Summary of Computational Findings for Icosapent Ethyl Interactions
| Protein Target | Computational Method | Key Finding |
|---|---|---|
| FADS1 | Molecular Docking | Icosapent ethyl's lipid tail engages with hydrophobic residues in the binding pocket, and the ester head forms a hydrogen bond. nih.gov |
| FADS1 | Molecular Dynamics | The interaction between the hydrophilic head of icosapent ethyl and the protein is stable, while the hydrophobic tail shows flexibility. nih.gov |
| PPARG | Molecular Docking | Used to compare the binding energetics of various ligands, including thiazolidinediones, to the PPARG binding pocket. nih.govmedrxiv.org |
Protein Structure Prediction for Uncharacterized Targets (e.g., AlphaFold modeling)
For many protein targets of interest, experimentally determined structures (via methods like X-ray crystallography or cryo-electron microscopy) are not available. This is the case for FADS1. nih.gov In such situations, advanced computational tools like AlphaFold can be used to predict the three-dimensional structure of a protein from its amino acid sequence with high accuracy. nih.govbiorxiv.orgnih.gov
The development of AlphaFold has been a significant breakthrough, enabling structural biology studies on previously uncharacterized proteins. nih.gov Researchers have used AlphaFold to generate a structural model of FADS1. nih.gov This predicted structure then serves as the basis for subsequent molecular docking and dynamics simulations with icosapent ethyl. nih.gov By first predicting the protein's structure, scientists can then computationally screen for and analyze potential drug interactions, accelerating the pace of research and providing a structural framework for understanding the drug's mechanism of action. nih.govmedrxiv.org This approach is crucial for forming and testing hypotheses about how icosapent ethyl interacts with its biological targets to produce its observed effects. nih.gov
Biosynthetic Pathways and Metabolic Interconversions of Eicosapentaenoic Acid
Endogenous Synthesis from Precursors (e.g., Alpha-Linolenic Acid)
Eicosapentaenoic acid (EPA) can be synthesized endogenously from the essential omega-3 fatty acid, alpha-linolenic acid (ALA). plos.orgnih.gov ALA is considered an essential fatty acid because mammals, including humans, cannot synthesize it and must obtain it from their diet through sources like flaxseeds, walnuts, and certain vegetable oils. mdpi.comwikipedia.orgmdpi.com Once consumed, ALA serves as a precursor for the synthesis of longer-chain, more unsaturated omega-3 fatty acids, including EPA and docosahexaenoic acid (DHA). nih.gov
However, the conversion of ALA to EPA in humans is a limited and often inefficient process. plos.orgmdpi.commdpi.comnih.gov Several factors can influence the conversion rate, including diet composition and genetics. plos.orgrsc.org A large portion of dietary ALA is oxidized for energy rather than being converted to EPA. nih.gov Consequently, direct dietary intake is a more efficient means of increasing EPA levels in the body compared to relying solely on the conversion from ALA. nih.gov
Role of Desaturase and Elongase Enzymes in Fatty Acid Elongation and Desaturation
The endogenous synthesis of EPA from ALA is a multi-step process that occurs primarily in the liver and involves a series of enzymatic reactions. rsc.orgrsc.orgresearchgate.net This pathway is catalyzed by two key types of enzymes: fatty acid desaturases and elongases. mdpi.comrsc.orgrsc.org
The conversion pathway proceeds as follows:
Δ6-Desaturation : The process begins when the enzyme delta-6-desaturase (encoded by the FADS2 gene) introduces a double bond into ALA (18:3n-3), converting it to stearidonic acid (SDA; 18:4n-3). portlandpress.comnih.gov This initial step is widely considered to be the rate-limiting step in the entire conversion cascade. nih.govplos.org
Elongation : Next, an elongase enzyme, specifically elongase 5 (Elovl5), adds two carbons to the SDA molecule, forming eicosatetraenoic acid (ETA; 20:4n-3). mdpi.comrsc.orgrsc.org
Δ5-Desaturation : Finally, the enzyme delta-5-desaturase (encoded by the FADS1 gene) introduces another double bond to create eicosapentaenoic acid (EPA; 20:5n-3). mdpi.comrsc.orgportlandpress.com
These desaturase and elongase enzymes are not exclusive to the omega-3 pathway; they are also responsible for metabolizing omega-6 fatty acids, such as linoleic acid. rsc.orgrsc.orgportlandpress.com This creates a competitive environment, where a high intake of omega-6 fatty acids can further limit the already inefficient conversion of ALA to EPA. plos.orgportlandpress.com
Interconversion within Omega-3 Fatty Acid Metabolism
EPA is a central intermediate in the omega-3 fatty acid metabolic pathway. nih.gov It can be further metabolized to form other important long-chain omega-3 fatty acids, including docosapentaenoic acid (DPA) and docosahexaenoic acid (DHA). plos.orgmdpi.com
The conversion of EPA to DHA involves further elongation and desaturation steps:
EPA (20:5n-3) is first elongated by the enzyme elongase 2 (Elovl2) to DPA (22:5n-3). plos.orgmdpi.com
DPA is then elongated again to tetracosahexaenoic acid (24:5n-3). plos.orgplos.org
This is followed by a final desaturation step catalyzed by delta-6-desaturase (FADS2) to form 24:6n-3. plos.org
Finally, this molecule is translocated to peroxisomes where it undergoes a cycle of β-oxidation to be shortened to DHA (22:6n-3). plos.orgresearchgate.net
There is limited interconversion between the long-chain omega-3 fatty acids. nih.gov While dietary DHA can lead to a modest increase in plasma EPA concentrations, supplementation with EPA primarily raises EPA levels without a significant increase in DHA. nih.gov This suggests that the most predictable way to increase the level of a specific long-chain omega-3 fatty acid in the body is to supplement with that particular fatty acid. nih.gov
Formation of Key Bioactive Metabolites
EPA is not only a structural component of cell membranes but also a substrate for the synthesis of a wide array of bioactive lipid mediators that play crucial roles in physiological processes, particularly the regulation of inflammation. portlandpress.com
When released from cell membranes, EPA can be metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, the same enzymes that act on the omega-6 fatty acid arachidonic acid (AA). portlandpress.comtaylorandfrancis.com The metabolism of EPA by COX enzymes results in the formation of the 3-series prostanoids and thromboxanes, so-named because they have three double bonds in their structure. wikipedia.org
These include:
Prostaglandin (B15479496) E₃ (PGE₃)
Prostacyclin I₃ (PGI₃)
Thromboxane (B8750289) A₃ (TXA₃) wikipedia.orgtandfonline.com
These EPA-derived mediators are of significant interest because they often have different biological activities compared to their 2-series counterparts derived from AA (e.g., PGE₂, PGI₂, TXA₂). Generally, TXA₃ is a much weaker platelet aggregator and vasoconstrictor than TXA₂, and PGI₃ is an effective anti-aggregator and vasodilator. tandfonline.comahajournals.org Similarly, the leukotrienes derived from EPA via the LOX pathway (e.g., LTB₅) are significantly less potent inflammatory mediators than those derived from AA (e.g., LTB₄). tandfonline.com By competing with AA for the same enzymes, EPA can shift the balance of eicosanoid production towards a less pro-inflammatory and pro-thrombotic state. portlandpress.comalfavet.de
Beyond generating less inflammatory eicosanoids, EPA is a direct precursor to a distinct class of potent, locally-acting molecules known as specialized pro-resolving mediators (SPMs). wikipedia.orgresearchgate.netnih.gov These molecules are not simply anti-inflammatory; they actively orchestrate the resolution of inflammation, a process that involves halting neutrophil infiltration, stimulating the clearance of apoptotic cells, and promoting tissue repair. researchgate.netmdpi.com
Resolvins: EPA is the parent compound for the E-series resolvins. researchgate.netnih.govfrontiersin.org The biosynthesis of Resolvin E1 (RvE1) and Resolvin E2 (RvE2) is initiated by enzymes such as cytochrome P450 or aspirin-acetylated COX-2, which convert EPA to an 18R-hydroxyeicosapentaenoic acid (18R-HEPE) intermediate. wikipedia.orgnih.govpnas.org This intermediate is then further metabolized by 5-lipoxygenase (5-LOX) in leukocytes to produce the final resolvin molecules. wikipedia.orgpnas.org
Protectins and Maresins: While often discussed alongside EPA-derived mediators, protectins and maresins are primarily synthesized from docosahexaenoic acid (DHA). wikipedia.orgresearchgate.netnih.govnih.gov EPA can be considered an indirect precursor as it can be converted to DHA through the metabolic pathway described previously. plos.orgnih.gov The synthesis of protectins (e.g., Protectin D1) and maresins (e.g., Maresin 1) from DHA also involves lipoxygenase enzymes, such as 15-LOX and 12-LOX, respectively. nih.govresearchgate.netwikipedia.org These DHA-derived SPMs also possess potent pro-resolving and tissue-protective activities. wikipedia.orgmdpi.com
Emerging Research Frontiers and Future Directions in Icosapent Sodium Studies
Elucidation of Residual Mechanistic Ambiguities and Pleiotropic Effects
The significant reduction in cardiovascular events observed with icosapent sodium treatment appears to extend beyond what can be attributed to triglyceride lowering alone. researchgate.netelsevier.es This has led researchers to investigate the compound's pleiotropic effects, which are its multiple and varied actions on the body. researchgate.nettandfonline.com While the exact mechanisms are not fully understood, several are thought to contribute to its cardioprotective qualities. oup.comnih.govheartuk.org.uk
These potential mechanisms include:
Anti-inflammatory and Pro-resolving Effects: this compound may reduce inflammation, a key factor in the development of atherosclerosis. researchgate.nettandfonline.comnih.gov It competes with arachidonic acid for enzymes like cyclooxygenase and lipoxygenase, leading to the production of anti-inflammatory mediators. researchgate.net
Antithrombotic and Antiplatelet Effects: The compound may help to prevent the formation of blood clots. tandfonline.com
Antioxidant Effects: this compound may protect against cellular damage caused by oxidation. tandfonline.com
Improved Endothelial Function: It may enhance the function of the endothelium, the inner lining of blood vessels. oup.comnih.govtandfonline.com
Plaque Stabilization and Regression: Studies suggest that this compound can help to stabilize and even reduce the size of atherosclerotic plaques. oup.comnih.govtandfonline.comresearchgate.net
The ongoing exploration of these mechanisms will provide a more complete understanding of how this compound works and may reveal new therapeutic targets. nih.gov
Exploration of this compound in Non-Cardiovascular Pathologies
The anti-inflammatory and other beneficial properties of this compound have prompted research into its use for a range of non-cardiovascular diseases. oup.comnih.govresearchgate.net
Inflammatory bowel disease (IBD), which includes conditions like Crohn's disease and ulcerative colitis (UC), is characterized by chronic inflammation of the digestive tract. researchgate.net Given the anti-inflammatory properties of EPA, this compound is being investigated as a potential treatment for IBD. oup.comnih.govclinicaltrials.gov
Some studies have suggested that EPA may reduce the risk of relapse in Crohn's disease and lower levels of fecal calprotectin, a marker of intestinal inflammation, in patients with UC. oup.com Research in animal models has shown that icosapent ethyl can alleviate colitis through its anti-inflammatory, antioxidant, and anti-apoptotic effects, partly by activating the SIRT1 signaling pathway. researchgate.netnih.gov The potential for EPA to modulate the gut microbiome is another area of interest, as it may increase the number of beneficial bacteria. oup.com
There is growing interest in the potential role of this compound in the management of neurological and psychiatric disorders. oup.comnih.govresearchgate.net Conditions such as Alzheimer's disease, dementia, and depression are being actively studied. oup.comnih.govnih.govresearchgate.net
The brain has a high concentration of fatty acids, and it is thought that the anti-inflammatory and membrane-stabilizing effects of EPA could be beneficial. researchgate.netgoogle.com Research suggests that EPA may have therapeutic effects on mood disorders and cognitive function. nih.gov In animal models of Alzheimer's disease, EPA has shown effects on brain biomarkers associated with the condition. nih.gov While more research is needed, these early findings are promising.
The potential anti-cancer properties of this compound are a significant area of ongoing research. oup.comnih.govresearchgate.netclinicaltrials.eu Studies are exploring its use in various cancers, including colorectal cancer and liver metastases. clinicaltrials.eunih.govcenterwatch.com
The EMT2 trial, for instance, is a phase 3 study investigating whether this compound can improve outcomes for patients with colorectal cancer that has spread to the liver. clinicaltrials.eunih.govcenterwatch.com One of the proposed mechanisms for EPA's anti-cancer effects is its ability to modulate the gut microbiome, which may lead to an improved anti-cancer immune response. centerwatch.com
The anti-inflammatory properties of this compound led to its investigation as a potential treatment for the inflammatory response associated with COVID-19. oup.comclinicaltrials.eutctmd.com Some early studies suggested that it might reduce inflammation and improve symptoms in outpatients with COVID-19. tctmd.commedpagetoday.comnih.gov
One trial, VASCEPA COVID-19 CardioLink-9, found that this compound reduced levels of high-sensitivity C-reactive protein, a marker of inflammation. tctmd.comnih.gov However, a larger trial, PREPARE-IT 2, did not find a significant reduction in COVID-19-related hospitalization or death. tctmd.commedpagetoday.com Further research is needed to clarify the potential role of this compound in treating inflammatory responses to infectious diseases.
Metabolic dysfunction-associated steatotic liver disease (MASLD), formerly known as non-alcoholic fatty liver disease (NAFLD), is a condition characterized by the buildup of fat in the liver. nih.govjmcp.orgjmcp.org Given that hypertriglyceridemia is a risk factor for MASLD, the triglyceride-lowering effects of this compound make it a candidate for investigation in this area. medrxiv.org
Recent research using genetic and biological data has suggested that activating the FADS1 gene with this compound could be a promising therapeutic strategy for MASLD. researchgate.net By improving lipid control and potentially reducing liver enzymes, this compound may have a role in the management of this increasingly common liver disease. medrxiv.org
Data Tables
| Pathology | Potential Mechanism of Action | Key Research Findings/Ongoing Trials |
|---|---|---|
| Inflammatory Bowel Disease (IBD) | Anti-inflammatory, antioxidant, anti-apoptotic effects, modulation of gut microbiome. oup.comresearchgate.netnih.gov | Studies suggest reduced relapse risk in Crohn's and lower fecal calprotectin in UC. oup.com Animal models show alleviation of colitis. researchgate.netnih.gov |
| Neurological Disorders | Anti-inflammatory and membrane-stabilizing effects in the brain. researchgate.netgoogle.com | Potential therapeutic effects on mood and cognition. nih.gov Effects on Alzheimer's biomarkers in animal models. nih.gov |
| Oncology | Modulation of gut microbiome, leading to improved anti-cancer immune response. centerwatch.com | Phase 3 EMT2 trial is investigating its effects on colorectal cancer with liver metastases. clinicaltrials.eunih.govcenterwatch.com |
| COVID-19 Inflammation | Anti-inflammatory effects. oup.comclinicaltrials.eutctmd.com | Early studies showed reduced inflammatory markers, but a larger trial did not show a significant benefit in hospitalization or death. tctmd.commedpagetoday.comnih.gov |
| Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) | Triglyceride-lowering effects, potential to improve lipid control and reduce liver enzymes. medrxiv.org | Genetic and biological research suggests it could be a promising therapeutic strategy. researchgate.net |
Host Response to Infectious Processes (e.g., COVID-19-related Inflammation)
Pharmacogenomics and Precision Medicine Approaches
The variability in patient response to eicosapentaenoic acid (EPA) interventions has spurred investigation into the genetic factors that govern its metabolism and efficacy. nih.gov Pharmacogenomics, the study of how genes affect a person's response to drugs, is a key frontier in personalizing this compound therapy to maximize benefits and identify individuals most likely to respond. researchgate.netnih.gov
Genetic Variations Influencing the EPA-RvE1-ChemR23 Axis
A significant portion of EPA's beneficial effects, particularly in resolving inflammation, is believed to be mediated through its metabolic pathway producing specialized pro-resolving mediators (SPMs). nih.gov A key pathway involves the conversion of EPA to resolvin E1 (RvE1), which then activates the chemokine-like receptor 1 (ChemR23). researchgate.netnih.gov This EPA-RvE1-ChemR23 axis is crucial for dampening inflammatory responses and is implicated in the atheroprotective effects of EPA. researchgate.netnih.gov
Research suggests that genetic variations within this specific axis could influence an individual's response to EPA supplementation. researchgate.netnih.gov Beyond this direct axis, variations in genes that control the broader metabolism of polyunsaturated fatty acids (PUFAs) are critical. The fatty acid desaturase (FADS) gene cluster, particularly FADS1 and FADS2, and elongase genes like ELOVL2 encode enzymes that are rate-limiting in the body's synthesis of EPA from its precursor, alpha-linolenic acid (ALA). researchgate.netnaturalmedicinejournal.com Single nucleotide polymorphisms (SNPs) in these genes can significantly alter enzyme efficiency, leading to different baseline levels of EPA and its metabolites. researchgate.netmdpi.comresearchgate.net
Table 1: Key Genes and Genetic Variations Influencing EPA Metabolism
| Gene | Encoded Enzyme | Role in EPA Metabolism | Impact of Genetic Variation (SNPs) | References |
|---|---|---|---|---|
| FADS1 | Delta-5 Desaturase (D5D) | Converts precursors into arachidonic acid (AA) and EPA. | The rs174547 variant is linked to decreased D5D activity, resulting in lower baseline concentrations of EPA. mdpi.com Carriers of the minor allele show reduced desaturase activity. naturalmedicinejournal.com | naturalmedicinejournal.commdpi.com |
| FADS2 | Delta-6 Desaturase (D6D) | Converts ALA into stearidonic acid (SDA), a precursor to EPA. | Polymorphisms are associated with altered PUFA synthesis, affecting the balance of omega-3 and omega-6 fatty acids. naturalmedicinejournal.com | researchgate.netnaturalmedicinejournal.com |
| ELOVL2 | Elongase 2 | Elongates PUFAs in the synthesis pathway leading to EPA and DHA. | Individuals with the minor allele (GA + AA) genotype may benefit more from fish oil supplementation, showing a more favorable metabolic response. researchgate.net | researchgate.netresearchgate.net |
| CMKLR1 (ChemR23) | Chemokine-like receptor 1 | Receptor for Resolvin E1 (RvE1), mediating anti-inflammatory signals. | Hypothetical variations could alter the efficacy of the EPA-derived pro-resolving signal. researchgate.netnih.gov | researchgate.netnih.gov |
This table is generated based on data from the text.
Identification of Responders and Non-responders to Eicosapentaenoic Acid Interventions
A primary goal of precision medicine is to distinguish between patients who will respond favorably to a therapy and those who will not. researchgate.netoup.com In the context of this compound, this involves identifying genetic and metabolic profiles that predict a beneficial response. nih.govoup.com
Genetic screening for variations in FADS genes is an emerging strategy. researchgate.net Individuals with polymorphisms that lead to less efficient endogenous production of EPA (e.g., carriers of the FADS1 rs174547 C allele) may have lower baseline EPA levels and could derive greater benefit from direct supplementation with this compound, as this bypasses the compromised metabolic step. mdpi.com One study demonstrated that subjects with the CC genotype of this variant showed a smaller increase in red blood cell EPA levels after supplementation compared to those with the TT genotype, highlighting a genetically determined difference in response. mdpi.com
Beyond genetics, baseline clinical characteristics may also predict response. oup.com Differential effects of icosapent ethyl have been observed depending on a patient's metabolic syndrome criteria, suggesting that factors like blood pressure and HDL levels could be considered in personalizing treatment. oup.com The intermediate metabolite 18-HEPE is also being explored as a potential biomarker of EPA's conversion toward pro-resolving pathways, which could help monitor therapeutic engagement of the RvE1 axis. researchgate.netnih.gov
Modulation of the Gut Microbiome and Associated Systemic Effects
The gut microbiome is increasingly recognized as a critical mediator of the effects of dietary compounds on host health. nih.gov this compound and other omega-3 fatty acids can significantly modulate the composition and function of the gut microbiota, which may in turn explain some of their systemic benefits, including anti-inflammatory and cardiovascular protective effects. nih.govencyclopedia.pub
Research indicates that EPA may exert prebiotic-like effects, fostering the growth of beneficial bacteria. tandfonline.com Studies have associated omega-3 supplementation with an increase in immunomodulatory bacteria, such as Bifidobacterium and Lactobacillus, as well as bacteria that produce short-chain fatty acids (SCFAs). nih.gov SCFAs, like butyrate, are metabolites produced by bacterial fermentation of dietary fiber and are known for their anti-inflammatory properties and role in maintaining gut barrier integrity. encyclopedia.pubclinicaltrials.gov
Conversely, EPA may help reduce the abundance of bacteria linked to inflammation or adverse metabolic outcomes. researchgate.net A key systemic effect is the potential reduction of trimethylamine (B31210) (TMA) production by the gut microbiota. encyclopedia.pub TMA is a precursor to trimethylamine-N-oxide (TMAO), a metabolite produced in the liver that has been linked to atherosclerosis. encyclopedia.pub By altering the gut microbiome, this compound may decrease TMA formation and subsequently lower circulating TMAO levels, contributing to its cardioprotective profile. encyclopedia.pub
Clinical trials are actively investigating these interactions. For example, the OMICC trial is studying the effects of icosapent ethyl on the gut microbiome and immune system in patients with colorectal cancer. clinicaltrials.euclinicaltrials.gov
Table 2: Effects of this compound/Omega-3s on Gut Microbiota and Systemic Health
| Microbial Change | Associated Metabolite Change | Systemic Effect | References |
|---|---|---|---|
| Increase in Coprococcus spp. | Increase in iso-butyric acid (a BCFA) | Associated with a decrease in triglyceride-rich lipoproteins (VLDL). | tandfonline.com |
| Increase in Butyrogenic Bacteria | Increase in Butyrate (an SCFA) | Possesses anti-inflammatory properties; may be a mechanism for reducing colorectal cancer risk. | encyclopedia.pubclinicaltrials.gov |
| General Change in Microbiota Composition | Decrease in Trimethylamine (TMA) | Leads to reduced production of pro-atherogenic Trimethylamine-N-oxide (TMAO) in the liver. | encyclopedia.pub |
| Increase in Bifidobacterium and Lactobacillus | N/A | These genera are generally considered beneficial and have immunomodulatory properties. | nih.gov |
This table is generated based on data from the text.
Advanced Lipidomics and Metabolomics in Comprehensive this compound Research
To understand the multifaceted mechanisms of this compound, researchers are employing advanced analytical techniques like lipidomics and metabolomics. tdx.cat These approaches allow for a comprehensive, high-resolution analysis of the changes in lipids and other small molecules in plasma, lipoproteins, and tissues following treatment. medrxiv.org
Recent studies using these platforms have revealed that icosapent ethyl supplementation leads to a rapid and dramatic remodeling of the lipid landscape. medrxiv.orgresearchgate.netmedrxiv.org Within weeks, circulating EPA levels increase significantly, with the fatty acid becoming integrated into all major lipoprotein classes, including VLDL, LDL, and HDL. medrxiv.orgmedrxiv.org This incorporation displaces other fatty acids, such as saturated, monounsaturated, and omega-6 PUFAs. medrxiv.org
A key finding from lipidomic studies is that icosapent ethyl reduces the affinity of apolipoprotein B (apoB)-containing lipoproteins for proteoglycans. researchgate.netmedrxiv.org This interaction in the arterial wall is a critical step in the development of atherosclerosis, so reducing it is a likely contributor to the observed cardiovascular risk reduction. medrxiv.org Machine learning models applied to this complex data have identified specific lipid species, such as phosphatidylcholine 38:3 (LDL-PC 38:3), whose reduction by IPE is strongly associated with this decreased binding affinity. medrxiv.orgmedrxiv.org
Furthermore, lipidomic analysis in animal models has shown that icosapent ethyl treatment alters the lipid profile within specific organs. In obese mice, it increased the incorporation of EPA into adrenal gland phospholipids (B1166683) and reduced levels of pro-inflammatory lipid mediators like prostaglandin (B15479496) D2 and thromboxane (B8750289) B2. nih.gov Using imaging mass spectrometry, another advanced technique, researchers have visualized the preferential incorporation of EPA into the thin caps (B75204) of atherosclerotic plaques, suggesting a direct stabilizing effect at the site of disease. researchgate.net
Long-Term Metabolic and Cellular Adaptations to this compound Exposure
Prolonged exposure to elevated levels of EPA through this compound supplementation induces significant metabolic and cellular adaptations that contribute to its therapeutic effects. nih.gov
From a metabolic standpoint, long-term omega-3 intake has been shown to increase the body's resting metabolic rate and enhance fat oxidation during both rest and exercise. nih.gov Mechanistically, EPA promotes increased β-oxidation (the process of breaking down fatty acids for energy) in mitochondria. nih.govdrugbank.com It also enhances the clearance of triglycerides from the blood by increasing the activity of lipoprotein lipase (B570770) (LPL), an enzyme that breaks down triglycerides in circulating lipoproteins. nih.govdrugbank.comheartuk.org.uk
On a cellular level, a fundamental adaptation is the modification of cell membrane composition. The incorporation of EPA into the phospholipid bilayer of cell membranes is thought to enhance membrane stability and fluidity, which can improve the function of endothelial cells lining the blood vessels. heartuk.org.uktandfonline.compatsnap.com This membrane stabilization is a key proposed mechanism for its plaque-stabilizing effects. jacc.org Evidence for this comes from the EVAPORATE trial, where patients treated with icosapent ethyl over 18 months showed a significant regression in low-attenuation (vulnerable) plaque volume within coronary arteries, a direct structural and cellular adaptation. ahajournals.org This suggests that long-term exposure helps to remodel atherosclerotic plaques, making them less prone to rupture. ahajournals.org The increased EPA content found in carotid plaque specimens further supports this direct cellular effect within the vessel wall. rxlist.com
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Eicosapentaenoic acid (EPA) |
| Docosahexaenoic acid (DHA) |
| Alpha-linolenic acid (ALA) |
| Resolvin E1 (RvE1) |
| 18-HEPE (18-Hydroxyeicosapentaenoic acid) |
| Arachidonic acid (AA) |
| Stearidonic acid (SDA) |
| Butyrate |
| Trimethylamine (TMA) |
| Trimethylamine-N-oxide (TMAO) |
| Prostaglandin D2 |
| Thromboxane B2 |
| Phosphatidylcholine |
| Acetyl-CoA |
Q & A
Basic Research Questions
Q. How can researchers design a robust clinical trial to evaluate the cardiovascular efficacy of icosapent ethyl?
- Methodological Answer : Use the PICOT framework to structure the study:
- P opulation: High-risk patients with hypertriglyceridemia and established cardiovascular disease (e.g., REDUCE-IT trial criteria) .
- I ntervention: Daily 4g icosapent ethyl.
- C omparison: Placebo (with statin background therapy).
- O utcome: Time-to-first major adverse cardiovascular event (MACE).
- T ime: Follow-up ≥5 years to capture longitudinal effects .
- Key considerations: Ensure blinding, standardized outcome definitions, and stratification for confounders (e.g., diabetes, baseline triglycerides) .
Q. What mechanisms underlie icosapent ethyl’s cardioprotective effects beyond triglyceride reduction?
- Methodological Answer : Conduct in vitro and in vivo mechanistic studies to explore:
- Anti-inflammatory pathways (e.g., EPA-derived resolvins and their impact on IL-6, CRP) .
- Membrane stabilization effects on atherosclerotic plaques (via lipidomics and imaging studies) .
- Comparative analyses with other omega-3 formulations to isolate EPA-specific mechanisms .
Advanced Research Questions
Q. How should researchers address contradictory findings between icosapent ethyl’s clinical benefits in REDUCE-IT vs. negative outcomes in other omega-3 trials?
- Methodological Answer :
- Perform meta-regression analyses to identify variables explaining discrepancies (e.g., EPA purity, baseline patient risk, dose).
- Compare trial designs: REDUCE-IT used a high-risk population and strict endpoint adjudication, whereas other trials included mixed EPA/DHA formulations .
- Conduct post hoc analyses to assess whether triglyceride-lowering alone correlates with outcomes or if pleiotropic effects dominate .
Q. What statistical approaches are optimal for analyzing recurrent ischemic events in icosapent ethyl trials?
- Methodological Answer :
- Use Andersen-Gill models or negative binomial regression to account for multiple events per patient .
- Report both absolute risk reduction (ARR) and number needed to treat (NNT) for total events (e.g., 159 primary endpoint events prevented per 1,000 patients over 5 years in REDUCE-IT) .
- Validate findings through sensitivity analyses adjusting for competing risks (e.g., mortality) .
Q. How can researchers optimize subgroup analyses to identify heterogeneous treatment effects of icosapent ethyl?
- Methodological Answer :
- Pre-specify subgroups (e.g., diabetes status, CAD history) to avoid data dredging .
- Use interaction tests with Bonferroni correction for multiplicity.
- Leverage REDUCE-IT subanalyses (e.g., patients without prior CAD showed a 36% RRR in MACE) to generate hypotheses for prospective validation .
Data Interpretation & Reproducibility
Q. How to resolve conflicts between observational studies suggesting EPA benefits and randomized trials showing null effects?
- Methodological Answer :
- Apply Hill’s criteria for causality: Assess consistency, temporality, and biological plausibility.
- Note that observational studies cannot establish causation due to residual confounding; prioritize RCT evidence .
- Reconcile findings by examining EPA’s dose-response relationship and patient selection biases .
Q. What frameworks ensure reproducibility in preclinical studies of icosapent ethyl?
- Methodological Answer :
- Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
- Use standardized cell models (e.g., human endothelial cells under shear stress) and validate findings across multiple labs.
- Report negative results to mitigate publication bias .
Ethical & Regulatory Considerations
Q. How to design inclusive trials for icosapent ethyl while addressing underrepresentation of certain demographics?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
